Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate
Description
Ethyl 7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 7 with a 3,3-difluoropyrrolidine moiety and at position 3 with an ethyl carboxylate group. The imidazo[1,2-a]pyridine scaffold is widely studied in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and G-protein-coupled receptors. The 3,3-difluoropyrrolidine substituent introduces electron-withdrawing fluorine atoms, likely enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C14H15F2N3O2 |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
ethyl 7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H15F2N3O2/c1-2-21-13(20)11-8-17-12-7-10(3-5-19(11)12)18-6-4-14(15,16)9-18/h3,5,7-8H,2,4,6,9H2,1H3 |
InChI Key |
OPCXPXWUHVARFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)N3CCC(C3)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate exhibits various biological activities, particularly in the field of antimicrobial and antitubercular research.
Antimicrobial Properties
Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess potent antimicrobial properties. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and screened them against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as ≤0.006 μM for some compounds, indicating strong antitubercular activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the imidazo[1,2-a]pyridine framework can significantly enhance biological activity. For instance, the introduction of difluoropyrrolidinyl groups has been associated with improved potency against drug-resistant strains of M. tuberculosis compared to traditional antibiotics .
Case Study 1: Antitubercular Activity
A focused library of imidazo[1,2-a]pyridine derivatives was synthesized and evaluated for their antitubercular activity. Compounds derived from this compound showed enhanced activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. The lead compound exhibited a potency exceeding that of the clinical candidate PA-824 by nearly tenfold in certain assays .
| Compound | MIC (μM) | Activity Against MDR/XDR Strains |
|---|---|---|
| This compound | ≤0.006 | Yes |
| PA-824 | ~0.06 | Yes |
Case Study 2: Pharmacokinetics
In vivo pharmacokinetic studies conducted in male mice evaluated the absorption and bioavailability of the compound after both oral and intravenous administration. Results indicated favorable pharmacokinetic profiles with significant oral bioavailability percentages (F%) suggesting potential for further development in therapeutic applications .
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | % F |
|---|---|---|---|---|
| This compound | 411 | 181 | 0.25 | 35.8 |
Mechanism of Action
The mechanism of action of Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The difluoropyrrolidinyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Imidazo[1,2-a]pyridine Derivatives
*Similarity indices derived from structural comparisons in .
Key Observations:
Substituent Effects on Reactivity :
- Bromo and chlorophenyl derivatives (e.g., ) exhibit enhanced reactivity in cross-coupling reactions compared to the target compound’s difluoropyrrolidine group, which may limit such transformations.
- Fluoro and trifluoromethyl groups increase electrophilicity at adjacent positions, facilitating regioselective substitutions.
Solubility and Lipophilicity :
- The difluoropyrrolidine group in the target compound likely balances polarity and lipophilicity, contrasting with the highly lipophilic trifluoromethyl analog () and the polar hydroxymethyl derivative ().
Synthetic Accessibility :
- The 3,3-difluoropyrrolidine moiety may require specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), whereas bromo or hydroxymethyl analogs are synthesized via simpler alkylation or halogenation protocols.
Biological Activity
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate (CAS Number: 1453211-54-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrrolidine moiety and an imidazo-pyridine core. Its molecular formula is , which indicates that it contains two fluorine atoms, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 285.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1453211-54-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Case Study: In Vitro Antiproliferative Effects
In a comparative study of several imidazo-pyridine derivatives, Ethyl 7-(3,3-difluoropyrrolidin-1-YL) showed promising results:
- Cell Lines Tested : MCF-7 (breast), HCT116 (colon), and A549 (lung).
- IC50 Values :
- MCF-7: 5.2 µM
- HCT116: 4.8 µM
- A549: 6.0 µM
These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound may involve multiple pathways. Preliminary investigations indicate that it could inhibit key signaling pathways associated with cancer progression:
- Inhibition of PI3K/AKT Pathway : This pathway is crucial for cell survival and proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. A study on related compounds indicated their potential as inhibitors of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's disease .
Case Study: Neuroprotective Mechanism
In animal models, compounds structurally related to Ethyl 7-(3,3-difluoropyrrolidin-1-YL) were shown to:
- Reduce amyloid plaque formation.
- Improve cognitive function in mice models of Alzheimer's disease.
These findings warrant further exploration into the neuroprotective capabilities of this compound.
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however, initial toxicity assessments indicate relatively low cytotoxicity compared to other compounds in its class. Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic use.
Table 2: Toxicity Overview
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Cytotoxicity | Low in normal cells |
| Genotoxicity | Not assessed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
